molecular formula C23H22FN3O5 B2897262 ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-02-3

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2897262
CAS No.: 899993-02-3
M. Wt: 439.443
InChI Key: SJWPITPEAXILPL-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a fluorophenyl group, and a methylphenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in the synthesis include ethyl esters, carbamoyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-N-[(4-fluorophenyl)methyl]benzamide
  • 2-Methoxyphenyl isocyanate

Uniqueness

Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-3-31-23(30)22-19(12-21(29)27(26-22)18-10-4-15(2)5-11-18)32-14-20(28)25-13-16-6-8-17(24)9-7-16/h4-12H,3,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWPITPEAXILPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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